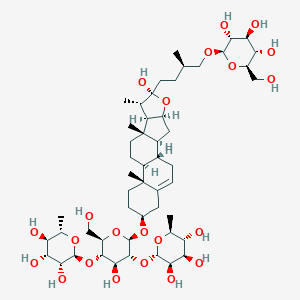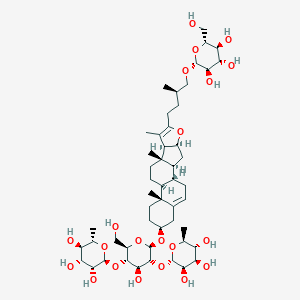
Rebaudioside C
描述
Synthesis Analysis
The synthesis of Rebaudioside C involves various enzymes such as four UDP-glycosyltransferases (UGTs) identified as UGT85C2, UGT74G1, and UGT76G1 and kaurenoic acid 13-hydroxylase (KAH) . A new enzyme modification strategy has been proposed to improve the taste profile of Reb C by using a proprietary enzyme and sucrose as a glucose donor .
Molecular Structure Analysis
The molecular structure of Rebaudioside C is represented by the empirical formula C44H70O22 . Its molecular weight is 951.01 g/mol .
Chemical Reactions Analysis
The conversion of Rebaudioside C to other bioactive steviol glycosides through hydrolysis is an effective way to promote its additional utilization . The conversion product was analyzed and identified as steviol by high-performance liquid chromatography, ultra-performance liquid chromatography-triple-time of flight mass spectrometer, and Fourier transform infrared spectroscopy methods .
Physical And Chemical Properties Analysis
Rebaudioside C is a solid substance with a white to off-white color . It has a limited shelf life and is suitable for high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
科学研究应用
Biocatalysis and Enzymatic Transglycosylation
Rebaudioside C (Reb C) has been used as a donor substrate for enzymatic transglycosylation reactions. This involves using chemically synthesized donors like 1-deoxy-1-fluoro-D-glucose and 1-deoxy-1-fluoro-D-galactose with engineered glycosynthases derived from Agrobacterium and Streptomyces β-glycosidases .
Food and Beverage Sweetener
As one of the predominant steviol glycosides in the plant Stevia rebaudiana, Reb C is utilized as an artificial sweetener for food and beverages. It serves as a low-calorie alternative to traditional sweeteners .
Sensory Property Improvement
Enzymatic synthesis using Reb C can lead to the production of α-1→6 glycosylated steviol glycoside products. These products have improved sensory properties and can be a low-cost alternative to more expensive sweeteners like reb D and reb M .
Nonlinear Quantification in Stevia Leaves
Reb C, along with other steviol glycosides like Rebaudioside A, is subject to research on nonlinear quantification methods in stevia leaves. This is crucial for quality control and standardization in the production of natural sweeteners .
未来方向
The future directions for Rebaudioside C research include improving the conversion efficiency of Rebaudioside C, exploring the metabolic pathways of engineered microorganisms to synthesize Rebaudioside C, and investigating the potential role of transcription factors in nitrogen-mediated terpenoid synthesis . Further clinical research is needed to understand the underlying mechanisms of action, therapeutic indexes, and pharmacological applications .
作用机制
Rebaudioside C (Reb C) is a natural sweetener derived from the Stevia rebaudiana plant. It’s one of the most abundant steviol glycosides and is known for its sweetness and potential therapeutic benefits . This article will delve into the mechanism of action of Reb C, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Reb C primarily targets the taste receptors in the human body, specifically the sweet taste receptors. It acts as a non-nutritive sweetener, providing a sweet taste without contributing to caloric intake .
Mode of Action
Reb C interacts with its targets by binding to the sweet taste receptors on the tongue, triggering a sensation of sweetness . It’s also suggested that Reb C could be used as a donor substrate for enzymatic transglycosylation reactions . .
Biochemical Pathways
It’s known that reb c is part of the steviol glycosides, which are involved in various biological activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity
Result of Action
The primary result of Reb C’s action is the sensation of sweetness without the addition of calories, making it a popular choice for low-calorie and sugar-free products . Additionally, Reb C and other steviol glycosides have been associated with various medicinal activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity . .
Action Environment
The action, efficacy, and stability of Reb C can be influenced by various environmental factors. Moreover, Reb C’s sweetness and potential therapeutic benefits can be affected by its concentration and the presence of other compounds .
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3/t18-,19+,20+,21+,22-,23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35+,36-,37-,38-,39-,41+,42+,43+,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRAJVGDWKFOGU-WBXIDTKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@]34CC[C@H]5[C@@]6(CCC[C@@]([C@H]6CC[C@]5(C3)CC4=C)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019859 | |
| Record name | Rebaudioside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
951.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rebaudioside C | |
CAS RN |
63550-99-2 | |
| Record name | Rebaudioside C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63550-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rebaudioside C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063550992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rebaudioside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4α)-13-[(O-6-dDeoxy-α-L-mannopyranosyl-(1â??2)-O-[β-D-glucopyranosyl-(1â??3)]-β-D-glucopyranosyl)oxy]-Kaur-16-en-18-oic Acid β-D-Glucopyranosyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REBAUDIOSIDE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE0M8Z5L2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is Rebaudioside C and where is it found?
A: Rebaudioside C (Reb C) is a natural steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. It is one of the sweet components contributing to stevia's overall sweetness profile. []
Q2: Are there Stevia varieties with different Rebaudioside C content?
A: Yes, the content of Rebaudioside C can vary significantly between different Stevia rebaudiana cultivars. For instance, a study found that a creole variety of Stevia rebaudiana exhibited higher Rebaudioside C content than the sum of stevioside and Rebaudioside A. []
Q3: What is the chemical structure of Rebaudioside C?
A: Rebaudioside C, like other steviol glycosides, is a diterpene glycoside. Its structure consists of a steviol aglycone (backbone) with attached glucose and rhamnose sugar molecules. The specific arrangement of these sugars contributes to its unique properties. [, , ]
Q4: Can you provide the molecular formula and weight of Rebaudioside C?
A: The molecular formula of Rebaudioside C is C44H70O23, and its molecular weight is 967.0 g/mol. [, ]
Q5: What spectroscopic techniques are used to characterize Rebaudioside C?
A: Rebaudioside C can be characterized using various spectroscopic methods, including Mass Spectrometry (MS), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR. These techniques help to confirm its identity and purity. [, ]
Q6: What methods are used to extract Rebaudioside C from Stevia leaves?
A6: Several methods can be employed for extracting Rebaudioside C, including:
- Accelerated Solvent Extraction (ASE): This technique utilizes high pressure and temperature for rapid extraction. Research indicates it can be more efficient than traditional methods like ultrasonication. []
- High-Speed Shear Homogenization Extraction (HSHE): This method involves high-speed shearing forces to disrupt plant cell walls and enhance extraction efficiency. It has shown promise for extracting Rebaudioside C and other steviol glycosides. []
- Microwave-Assisted Subcritical Water Extraction: Combining microwave heating with subcritical water conditions has been demonstrated to effectively extract Rebaudioside C within a short time frame. []
Q7: How is Rebaudioside C purified from other steviol glycosides?
A7: Purification techniques include:
- Crystallization: This involves dissolving crude stevia extract in specific solvents and controlling conditions to selectively crystallize Rebaudioside C. Multiple crystallization steps can be employed to achieve higher purity. [, , ]
- Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) with different modes (e.g., Reversed-Phase, Hydrophilic Interaction Liquid Chromatography) are widely used for separation and purification. [, , , , , ]
- Combination of Techniques: Often, a combination of methods, such as resin-based column chromatography followed by preparative HPLC, is employed for efficient purification. []
Q8: What challenges are associated with purifying Rebaudioside C?
A: The similar chemical structures of steviol glycosides, particularly stevioside, Rebaudioside A, and Rebaudioside C, make their separation challenging. Achieving high purity often requires multiple purification steps and specialized techniques. [, , ]
Q9: Is there ongoing research to improve the taste profile of Rebaudioside C?
A: Yes, researchers are exploring enzymatic modification strategies to improve the sweetness and reduce the bitterness of Rebaudioside C. For example, using specific enzymes and glucose donors, a novel α-1→6-glucosyl Rebaudioside C derivative with an improved taste profile has been synthesized. []
Q10: What are other areas of research related to Rebaudioside C?
A10: Research is ongoing in several areas, including:
- Understanding its biosynthesis pathway in Stevia plants: This includes investigating the enzymes involved and factors affecting glycoside production. [, , ]
- Developing efficient and sustainable extraction and purification methods: This focuses on reducing environmental impact and improving the yield of high-purity Rebaudioside C. [, , ]
- Exploring its potential biological activities: Although primarily recognized as a sweetener, some studies are investigating other potential health benefits of Rebaudioside C. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















